
Phenol, 2-chloro-4-(1-pyrrolidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Phenol, 2-chloro-4-(1-pyrrolidinylmethyl)- , also known as 2-chloro-N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide , is a chemical compound with the molecular formula C₁₃H₁₇ClN₂O . It falls within the class of phenolic compounds and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves the chlorination of a phenol derivative, specifically introducing a chlorine atom at the 2-position of the phenolic ring. The pyrrolidinylmethyl group is then attached to the 4-position of the phenol ring. The synthetic pathway may vary, but it typically includes chlorination, amidation, and cyclization steps. Detailed synthetic routes can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of Phenol, 2-chloro-4-(1-pyrrolidinylmethyl)- consists of a chlorinated phenol core with a pyrrolidinylmethyl substituent. The chlorine atom is positioned ortho to the hydroxyl group, and the pyrrolidinylmethyl moiety is attached to the benzene ring. The acetamide functional group completes the structure. Refer to the chemical structure for visual clarity .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitution , oxidation , and hydrolysis . For instance, the chlorine atom can undergo substitution reactions with nucleophiles, leading to the modification of the phenolic ring. Investigating its reactivity with different reagents provides insights into its behavior .
Wirkmechanismus
The precise mechanism of action for Phenol, 2-chloro-4-(1-pyrrolidinylmethyl)- depends on its specific pharmacological context. It may interact with receptors, enzymes, or cellular components. Further studies are needed to elucidate its mode of action, especially if it exhibits biological activity .
Eigenschaften
IUPAC Name |
2-chloro-4-(pyrrolidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-7-9(3-4-11(10)14)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQSLLUSEPJWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-chloro-4-(1-pyrrolidinylmethyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2768032.png)

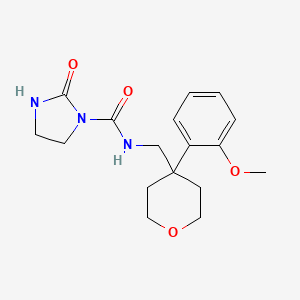
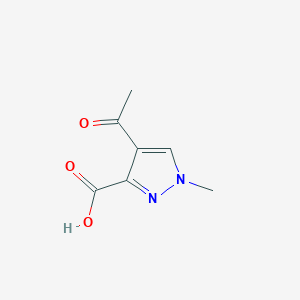
![5-benzyl-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2768038.png)
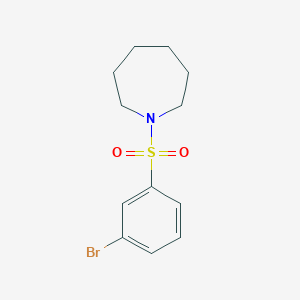
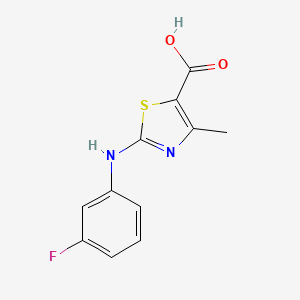
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide](/img/structure/B2768041.png)

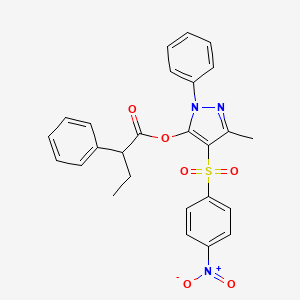
![2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2768048.png)
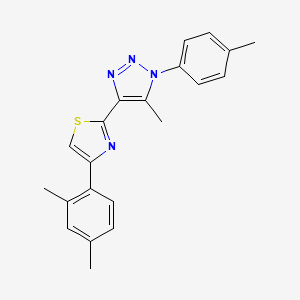
![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2768052.png)
